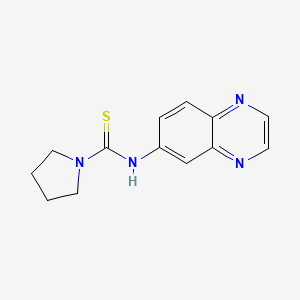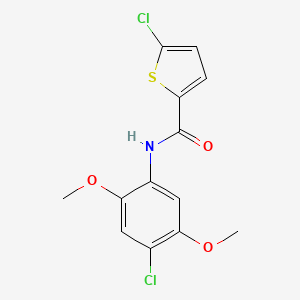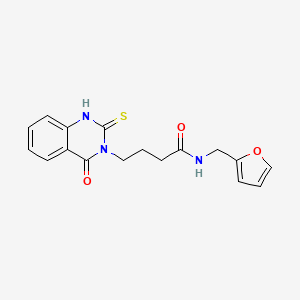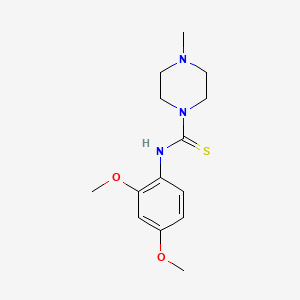![molecular formula C20H26N2O3 B5803259 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol, commonly known as EMD 57033, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of EMD 57033 is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various ion channels, including potassium channels, calcium channels, and sodium channels. Additionally, EMD 57033 has been shown to have antioxidant properties, reducing oxidative stress and inflammation in various tissues.
Biochemical and Physiological Effects:
EMD 57033 has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroprotection, it has been shown to reduce neuronal damage and improve cognitive function through the modulation of ion channels and the reduction of oxidative stress. In cardiology, EMD 57033 has been shown to reduce the incidence of ventricular arrhythmias through the modulation of ion channels and the reduction of inflammation. In oncology, EMD 57033 has been shown to inhibit the growth and proliferation of cancer cells through the induction of apoptosis and the inhibition of angiogenesis.
Advantages and Limitations for Lab Experiments
EMD 57033 has several advantages for lab experiments, including its stability, solubility, and specificity for ion channels. However, there are also some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for the study of EMD 57033. One area of research could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate its potential therapeutic applications in other fields, such as immunology and gastroenterology. Finally, more research is needed to fully understand its mechanism of action and potential side effects, which could inform its future clinical development.
In conclusion, EMD 57033 is a chemical compound that has shown promising potential for therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and inform its future clinical development.
Synthesis Methods
EMD 57033 can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with 2-nitrobenzaldehyde, followed by reduction to form 2-methoxy-4-nitrophenol. The nitro group is then replaced with a piperazine ring, and the resulting compound is further reacted with 2-ethoxybenzyl chloride to form EMD 57033.
Scientific Research Applications
EMD 57033 has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and oncology. It has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, EMD 57033 has been shown to have antiarrhythmic effects, reducing the incidence of ventricular arrhythmias in animal models of myocardial infarction. Additionally, EMD 57033 has been studied for its potential anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
properties
IUPAC Name |
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-25-19-7-5-4-6-17(19)22-12-10-21(11-13-22)15-16-8-9-18(23)20(14-16)24-2/h4-9,14,23H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDYQPJTYJCYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260807 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)

![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)

![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)

![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)


![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)
